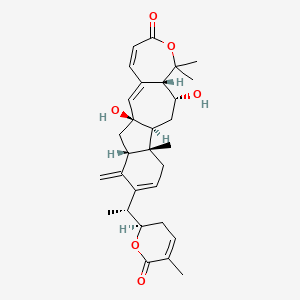

Longipedlactone F

Description

Longipedlactone F is a triterpenoid dilactone isolated from plants of the Schisandraceae family, notably Kadsura longipedunculata and related species. Structurally, it belongs to a class of nortriterpenoids characterized by complex polycyclic frameworks with multiple oxygenated functional groups, including lactone rings and hydroxyl groups . This compound has garnered attention for its potent cytotoxic activities against various cancer cell lines, particularly in hepatocellular carcinoma (HepG2, Bel-7402) and leukemia (K562) models. For example, Xu et al. reported IC₅₀ values of 17.5 μM (HepG2) and 0.92 μM (Bel-7402) for this compound, highlighting its cell-line-dependent efficacy .

Properties

Molecular Formula |

C30H38O6 |

|---|---|

Molecular Weight |

494.6 g/mol |

IUPAC Name |

(1S,9S,10R,12S,13R,18R)-1,10-dihydroxy-8,8,13-trimethyl-17-methylidene-16-[(1R)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-7-oxatetracyclo[10.7.0.03,9.013,18]nonadeca-2,4,15-trien-6-one |

InChI |

InChI=1S/C30H38O6/c1-16-7-9-23(35-27(16)33)18(3)20-11-12-29(6)21(17(20)2)15-30(34)14-19-8-10-25(32)36-28(4,5)26(19)22(31)13-24(29)30/h7-8,10-11,14,18,21-24,26,31,34H,2,9,12-13,15H2,1,3-6H3/t18-,21+,22-,23-,24+,26+,29-,30-/m1/s1 |

InChI Key |

SJCQJLRZUFTNFT-IHRMUONJSA-N |

Isomeric SMILES |

CC1=CC[C@@H](OC1=O)[C@H](C)C2=CC[C@]3([C@@H]4C[C@H]([C@@H]5C(=C[C@]4(C[C@H]3C2=C)O)C=CC(=O)OC5(C)C)O)C |

Canonical SMILES |

CC1=CCC(OC1=O)C(C)C2=CCC3(C4CC(C5C(=CC4(CC3C2=C)O)C=CC(=O)OC5(C)C)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Longipedlactone F involves the extraction of the compound from the leaves and stems of Kadsura longipedunculata. The process typically includes the following steps:

Extraction: The plant material is dried and powdered, followed by extraction using solvents such as methanol or ethanol.

Fractionation: The crude extract is subjected to fractionation using techniques like column chromatography to isolate the desired compound.

Industrial Production Methods

Industrial production of this compound is not well-documented, but it would likely involve large-scale extraction and purification processes similar to those used in laboratory settings. Optimization of these processes for industrial scale would be necessary to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Longipedlactone F undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound with altered functional groups .

Scientific Research Applications

Chemistry: Used as a model compound for studying triterpenoid synthesis and reactivity.

Industry: Potential use in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of Longipedlactone F involves its interaction with various molecular targets and pathways:

Cytotoxicity: This compound induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.

Anti-inflammatory: The compound inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB and MAPK.

Antioxidant: This compound scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative damage.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Longipedlactone F is part of a broader family of triterpenoid dilactones, including Longipedlactones A–H, Kadlongilactones A–F, and Schisandra-derived nortriterpenoids. Below is a comparative analysis of their structural features, bioactivity, and pharmacological profiles:

Table 1: Comparative Bioactivity of this compound and Analogues

Key Findings

Potency Variability Across Cell Lines :

- This compound exhibits superior activity in Bel-7402 (IC₅₀: 0.92 μM) compared to Longipedlactone A (IC₅₀: 100 μM) , suggesting structural modifications (e.g., additional hydroxyl groups) enhance target affinity.

- In contrast, Kadlongilactones C–F show broad-spectrum cytotoxicity but lower specificity, with IC₅₀ values spanning 0.49–3.61 μM across multiple cell lines .

Structure-Activity Relationships (SAR) :

- Lactone Rings : Dual lactone rings in this compound may improve membrane permeability compared to single-lactone analogues like Longipedlactone A .

- Hydroxylation : The presence of hydroxyl groups in this compound correlates with enhanced binding to cellular targets, as evidenced by its lower IC₅₀ in Bel-7402 .

- Side-Chain Modifications : Longipedlactone J (C₃₂H₄₀O₇) lacks significant bioactivity despite structural similarity, likely due to a methyl ester substitution that reduces solubility .

Mechanistic Insights :

- While Longipedlactone A demonstrates strong binding to the SARS-CoV-2 protease (PDB 7SI9, ΔG = -7.8 kcal/mol) , analogous studies for this compound are absent, highlighting a critical research gap.

- Kadlongilactones and Longipedlactones share a common mechanism of inducing apoptosis via mitochondrial pathways, but this compound shows faster onset in K562 leukemia cells .

Q & A

Q. What are the best practices for reporting conflicting spectral data in this compound studies?

- Methodological Answer : Disclose solvent systems, instrument parameters (e.g., NMR frequency), and calibration standards. Compare data with published reference compounds in the same solvent. If discrepancies persist, consult collaborative databases (e.g., PubChem) or request independent validation from a third-party lab .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.